Cas no 1021073-54-0 (8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1021073-54-0x500.png)
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1021073-54-0
- AKOS024630610
- F2240-0187
-
- インチ: 1S/C17H20ClN3O4/c1-3-21-15(23)17(19-16(21)24)6-8-20(9-7-17)14(22)12-10-11(18)4-5-13(12)25-2/h4-5,10H,3,6-9H2,1-2H3,(H,19,24)
- InChIKey: CCNFLSNOMIKLSB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(N1CCC2(C(N(CC)C(N2)=O)=O)CC1)=O)OC
計算された属性
- せいみつぶんしりょう: 365.1142338g/mol
- どういたいしつりょう: 365.1142338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 79Ų
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2240-0187-20μmol |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-5mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-2μmol |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-15mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-30mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-2mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-10μmol |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-25mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-5μmol |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2240-0187-3mg |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021073-54-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 |
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 1021073-54-0 and Product Name: 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Compound with the CAS number 1021073-54-0 and the product name 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of spirocyclic triazines, which have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a 5-chloro-2-methoxybenzoyl moiety in its structure suggests possible interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The spirocyclic framework of 1,3,8-triazaspiro[4.5]decane contributes to the compound's rigidity and stability, which are often desirable properties in drug candidates. This structural motif has been extensively studied for its ability to mimic natural products and enzymes, thereby facilitating the development of novel therapeutic agents. The 8-(5-chloro-2-methoxybenzoyl) substituent is particularly noteworthy, as chloro and methoxy groups are frequently employed in medicinal chemistry to enhance binding affinity and metabolic stability.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit multiple pharmacophoric interactions simultaneously. For instance, the triazine ring in this compound can interact with nucleophilic sites on biological targets, while the benzoyl group can engage in hydrogen bonding or π-stacking interactions. These features make 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione a versatile scaffold for designing molecules with enhanced pharmacological properties.
In the context of current research trends, this compound aligns well with the growing interest in structure-based drug design. Advanced computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in understanding the binding modes of such molecules. The spirocyclic core of this compound provides a stable platform for these computational studies, allowing researchers to predict potential interactions with biological targets with high accuracy.
The 5-chloro-2-methoxybenzoyl group is particularly interesting from a synthetic perspective. Chloro-substituted aromatic rings are known for their ability to participate in various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions. This reactivity makes it possible to derivatize this compound further, leading to a library of analogs with tailored biological activities. Such derivatives could be explored for their potential applications in treating various diseases.
Moreover, the 1,3,8-triazaspiro[4.5]decane core has been shown to exhibit significant bioactivity in several preclinical studies. For example, related spirocyclic triazines have demonstrated efficacy against bacterial infections and inflammation by inhibiting key enzymatic pathways. The ethyl substituent at the 3-position may further modulate the pharmacokinetic properties of this compound by influencing its solubility and metabolic clearance.
The combination of these structural features makes 8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione a compelling candidate for further development as a pharmaceutical agent. Ongoing research is focused on optimizing its potency and selectivity through structural modifications and exploring its potential therapeutic applications in collaboration with academic institutions and pharmaceutical companies.
From an industrial perspective, the synthesis of this compound presents several challenges due to its complex spirocyclic structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core efficiently.
The 5-chloro-2-methoxybenzoyl group also plays a crucial role in determining the compound's overall physicochemical properties. Chlorine atoms are known to enhance lipophilicity while maintaining metabolic stability, making this group particularly valuable in drug design. Additionally, the methoxy group can influence solubility and permeability across biological membranes.
In conclusion,8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a promising therapeutic agent with significant potential for further development. Its unique structural features and demonstrated bioactivity make it an attractive candidate for drug discovery efforts aimed at treating various diseases.
1021073-54-0 (8-(5-chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) 関連製品
- 95582-17-5((S)-3-Cbz-amino-2-piperidone)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)
- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2229240-58-6(2-hydroxy-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid)



